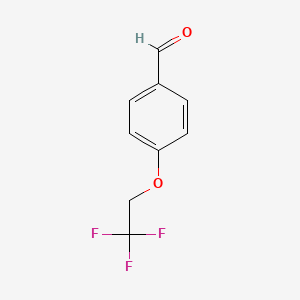

4-(2,2,2-Trifluoroethoxy)benzaldehyde

Descripción general

Descripción

4-(2,2,2-Trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to a benzaldehyde moiety. This compound is used in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

4-(2,2,2-Trifluoroethoxy)benzaldehyde can be synthesized through the reaction of 2,2,2-Trifluoroethanol with 4-Fluorobenzaldehyde . The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Análisis De Reacciones Químicas

4-(2,2,2-Trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

4-(2,2,2-Trifluoroethoxy)benzaldehyde is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzaldehyde depends on its specific applicationThe trifluoroethoxy group can influence the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

4-(2,2,2-Trifluoroethoxy)benzaldehyde can be compared with other similar compounds such as:

4-Fluorobenzaldehyde: Lacks the trifluoroethoxy group, making it less reactive in certain chemical reactions.

4-(2,2,2-Trifluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.

4-(2,2,2-Trifluoroethoxy)benzyl alcohol: Contains a hydroxyl group instead of an aldehyde group, affecting its chemical behavior and uses.

These comparisons highlight the unique properties and applications of this compound in various scientific and industrial contexts.

Actividad Biológica

4-(2,2,2-Trifluoroethoxy)benzaldehyde is an aromatic compound characterized by the presence of a trifluoroethoxy group attached to a benzaldehyde structure. This unique substituent significantly influences its physical and chemical properties, enhancing lipophilicity and potential biological interactions. This article reviews the biological activity of this compound, focusing on its medicinal applications, interactions with biological macromolecules, and recent research findings.

The molecular formula of this compound is C₉H₇F₃O₂, with a molecular weight of approximately 202.15 g/mol. The trifluoroethoxy group contributes to its lipophilicity, which is crucial for biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing the trifluoroethoxy group exhibit significant anticancer activity. For instance, research on related chalcones has shown that substitution at specific positions on the phenyl ring can enhance antiplasmodial activity against Plasmodium falciparum, with some derivatives showing IC50 values as low as 2.2 μg/mL . This suggests that the trifluoroethoxy group may enhance the efficacy of similar compounds in targeting cancer cells.

Enzyme Interactions

The presence of the trifluoroethoxy substituent allows for unique interactions with enzymes and proteins. Studies have shown that such compounds can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions and inhibiting enzymatic activities relevant to various disease processes. This property positions this compound as a candidate for further investigation in drug development.

Case Studies

-

Antiplasmodial Activity : In a study involving chalcones with trifluoroethoxy groups, specific positional substitutions significantly influenced their antiplasmodial activity. Compounds with the trifluoroethoxy group at the ortho position exhibited enhanced activity compared to those at para or meta positions .

Compound Position IC50 (μg/mL) 3a o 3.0 3f o 2.2 - Enzyme Inhibition : A series of compounds based on 4-(1H-imidazol-2-yl)phenol derivatives were evaluated for their inhibitory effects on neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide biosynthesis linked to neurological disorders and cancer. The inclusion of a trifluoroethoxy group was found to enhance inhibitory potency compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

4-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGWQLMGMVUITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76579-46-9 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.